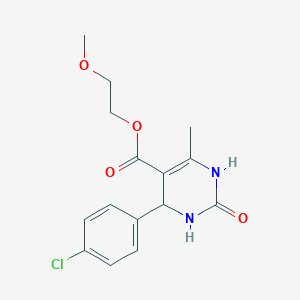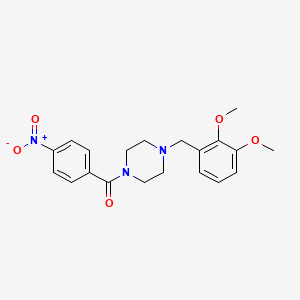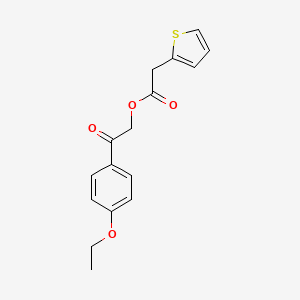![molecular formula C22H17N5O B5200125 9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5200125.png)
9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridotriazolopyrimidine derivatives, which have shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of 9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Its anti-inflammatory and antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to inhibit the activity of enzymes such as COX-2, which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one in laboratory experiments is its potent anticancer activity. This compound has shown promising results in various in vitro and in vivo assays, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions that can be explored in the study of 9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one. One of the areas that can be explored is the development of new derivatives with improved solubility and pharmacokinetic properties. Another area that can be explored is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases, can also be explored.
Synthesemethoden
The synthesis of 9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-phenylethylamine with 4-phenyl-5,6-dihydro-4H-pyrido[4,3-d]pyrimidin-7-one in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with triethylorthoformate and hydrazine hydrate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Several studies have been conducted to evaluate the potential applications of 9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one in medicinal chemistry. This compound has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
8-phenyl-11-(2-phenylethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c28-21-19-18(12-14-26(21)13-11-16-7-3-1-4-8-16)25-22-23-15-24-27(22)20(19)17-9-5-2-6-10-17/h1-10,12,14-15H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWVIOICPZMTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![17-(3-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200042.png)
![ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5200061.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5200076.png)
![isopropyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5200084.png)
![4-(4-bromophenyl)-1-[4-methyl-7-(methylthio)-2-quinolinyl]-4-piperidinol](/img/structure/B5200090.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5200098.png)


![N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5200114.png)


![ethyl 4-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5200127.png)


